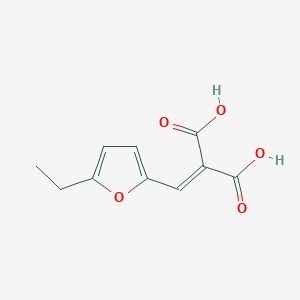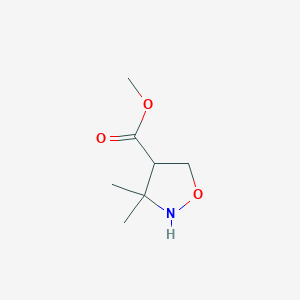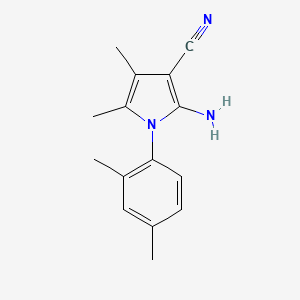
2-((5-Ethylfuran-2-yl)methylene)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Ethylfuran-2-yl)methylene)malonic acid is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a furan ring substituted with an ethyl group and a methylene bridge connecting it to the malonic acid moiety. The unique structure of this compound makes it an interesting subject of study in organic chemistry and various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethylfuran-2-yl)methylene)malonic acid typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: The malonic ester is deprotonated using a weak base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide, in this case, 5-ethylfuran-2-ylmethyl halide, to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Ethylfuran-2-yl)methylene)malonic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the compound with hydrogenated furan rings.
Substitution: Substituted malonic acid derivatives.
Applications De Recherche Scientifique
2-((5-Ethylfuran-2-yl)methylene)malonic acid has several applications in scientific research, including :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((5-Ethylfuran-2-yl)methylene)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, an electrophile in addition reactions, and a ligand in coordination chemistry. Its unique structure allows it to participate in a wide range of chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Methylfuran-2-yl)methylene)malonic acid
- 2-((5-Phenylfuran-2-yl)methylene)malonic acid
- 2-((5-Benzylfuran-2-yl)methylene)malonic acid
Uniqueness
2-((5-Ethylfuran-2-yl)methylene)malonic acid is unique due to the presence of the ethyl group on the furan ring, which influences its reactivity and properties.
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
2-[(5-ethylfuran-2-yl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H10O5/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
NGWXDAHWOHJMGI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(O1)C=C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)



